molecular formula C13H18O4 B3055910 2,4,5-Triethoxybenzaldehyde CAS No. 67827-54-7

2,4,5-Triethoxybenzaldehyde

Cat. No.: B3055910
CAS No.: 67827-54-7
M. Wt: 238.28 g/mol
InChI Key: OQEPUQXAJPNVFJ-UHFFFAOYSA-N
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Description

2,4,5-Triethoxybenzaldehyde is an organic compound with the molecular formula C13H18O4. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by ethoxy groups at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triethoxybenzaldehyde typically involves the ethylation of 2,4,5-trihydroxybenzaldehyde. The reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like acetone or ethanol.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a similar ethylation process. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also involve the use of catalysts to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2,4,5-Triethoxybenzoic acid.

    Reduction: 2,4,5-Triethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4,5-Triethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2,4,5-Triethoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The ethoxy groups can also participate in reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

    2,4,5-Trimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4,6-Triethoxybenzaldehyde: Ethoxy groups at different positions on the benzene ring.

    3,4,5-Triethoxybenzaldehyde: Ethoxy groups at the 3, 4, and 5 positions.

Uniqueness: 2,4,5-Triethoxybenzaldehyde is unique due to the specific positioning of the ethoxy groups, which can influence its chemical reactivity and physical properties. This positioning can lead to different reaction pathways and products compared to its similar compounds.

Properties

IUPAC Name

2,4,5-triethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-11-8-13(17-6-3)12(16-5-2)7-10(11)9-14/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEPUQXAJPNVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070643
Record name Benzaldehyde, 2,4,5-triethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67827-54-7
Record name 2,4,5-Triethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67827-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,4,5-triethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2,4,5-triethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2,4,5-triethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-TRIETHOXYBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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